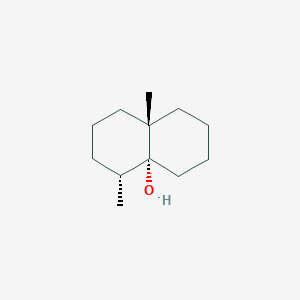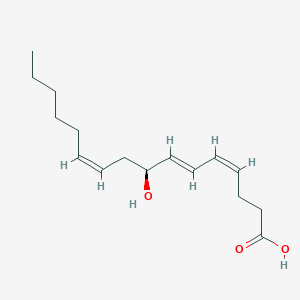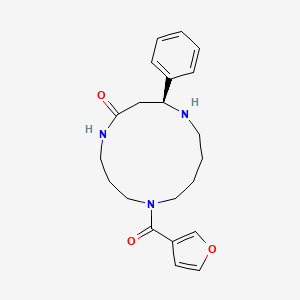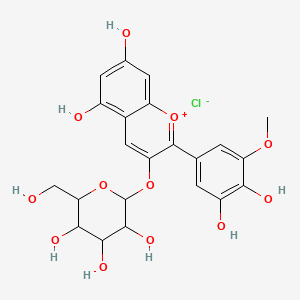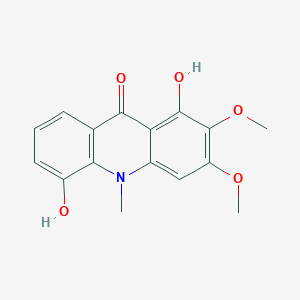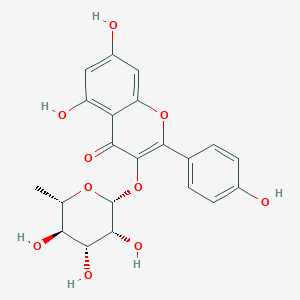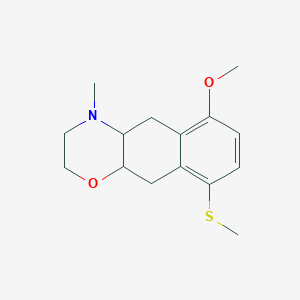
Sdz nvi-085
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Naphth[2,3-b]-1,4-oxazine, 3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-, (4aR,10aR)- is a complex organic compound with a unique structure
Preparation Methods
The synthesis of 2H-Naphth[2,3-b]-1,4-oxazine, 3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-, (4aR,10aR)- involves several steps. The synthetic route typically includes the formation of the oxazine ring through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield alcohols or other reduced forms.
Scientific Research Applications
2H-Naphth[2,3-b]-1,4-oxazine, 3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-, (4aR,10aR)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, this compound could be explored for its therapeutic potential, including its effects on specific molecular targets and pathways. Industrial applications may include its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2H-Naphth[2,3-b]-1,4-oxazine, 3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-, (4aR,10aR)- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Understanding the exact mechanism requires detailed studies at the molecular level.
Comparison with Similar Compounds
Compared to other similar compounds, 2H-Naphth[2,3-b]-1,4-oxazine, 3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-, (4aR,10aR)- stands out due to its unique structural features and chemical properties. Similar compounds include other naphthoxazines and related heterocyclic compounds. The differences in their structures can lead to variations in their chemical reactivity and biological activity, making each compound unique in its applications and effects.
Properties
Molecular Formula |
C15H21NO2S |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine |
InChI |
InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3 |
InChI Key |
SLMAGYSTRWJTMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC |
Synonyms |
3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth(2,3-b)-1,4-oxazine SDZ NVI 085 SDZ NVI-085 SDZ-NVI-085 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate](/img/structure/B1256451.png)
![(2S,3S,4S,5R)-6-[[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1256453.png)
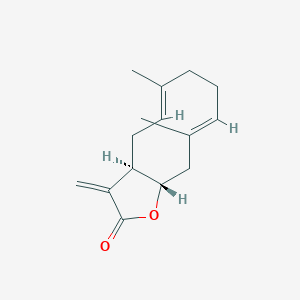
![5-Amino-1-[(4-fluorophenyl)methyl]imidazole-4-carbonitrile](/img/structure/B1256456.png)

![[(1R,3R,4R,6S,9R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B1256459.png)
